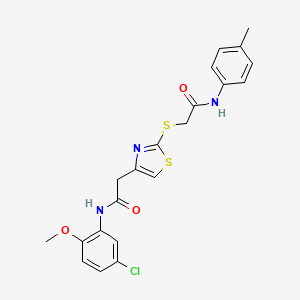

N-(5-chloro-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c1-13-3-6-15(7-4-13)23-20(27)12-30-21-24-16(11-29-21)10-19(26)25-17-9-14(22)5-8-18(17)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWPXPGRDYBJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a compound with the molecular formula C21H17ClN4O2S2, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Weight : 456.98 g/mol

- SMILES Notation : CC1=C(SC(NC(C2=CC=CC=C2)=O)=N1)C3=CSC(NC4=C(C=CC(Cl)=C4)OC)=N3

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The compound exhibited significant cytotoxicity with IC50 values indicating effective concentration levels for inhibiting 50% of cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 3.105 | Apoptosis induction via caspase activation |

| PC-3 | 3.023 | Inhibition of VEGFR-2 and AKT signaling pathways |

The mechanism of action involves the induction of apoptosis through S phase cell cycle arrest, supported by caspase-3 activation. Additionally, docking studies suggest that the compound binds effectively to the active sites of key kinases involved in cancer progression, such as VEGFR-2 and AKT .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it modulates pro-inflammatory cytokine production and protects against glutamate-induced excitotoxicity in glial cells. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are critical mediators in inflammatory responses.

Study 1: Antiproliferative Effects

A study published in 2022 evaluated the antiproliferative effects of various thiazole derivatives, including this compound. The results indicated that this compound exhibited high selectivity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound revealed its role in inhibiting key signaling pathways associated with cancer cell survival and proliferation. The study utilized both in vitro and in vivo models to demonstrate that treatment with the compound leads to significant tumor regression in xenograft models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives from the provided evidence.

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Insights

Core Heterocycles: The target compound’s thiazole core (vs. thiazolidinone in or benzothiazole in ) influences electronic properties and binding affinity.

Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound and compound enhances lipophilicity compared to the 4-nitrophenyl group in , which may improve membrane permeability but reduce solubility. The p-tolylamino-thioether moiety in the target compound is unique; similar thioether linkages in are associated with improved metabolic stability over oxygen-based ethers .

Biological Relevance: Thiazole/thiazolidinone hybrids (e.g., compound ) are linked to enzyme inhibition (e.g., PFOR in ), suggesting the target compound may share similar mechanisms.

Contradictions and Limitations

- and report high-yield syntheses (>80%) for thiazolidinone derivatives , but data for thiazole-acetamides (e.g., target compound) are absent, complicating direct comparisons.

- Biological activity data (e.g., IC$_{50}$ values) are missing in most evidence, limiting functional comparisons.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) .

Amide Coupling : Use of coupling agents like EDCI/HOBt for introducing the acetamide moiety to the thiazole core .

Thioether Linkage : Reaction of thiol intermediates with bromoacetylated precursors in DMF, catalyzed by K₂CO₃ .

Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., distinguishing methoxy protons at ~δ 3.8 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .

Note : Combine techniques to resolve ambiguities, such as using 2D NMR (COSY, HSQC) for complex stereochemistry .

Q. What structural motifs contribute to its potential biological activity?

- Methodological Answer :

- Thiazole Core : Enhances π-π stacking with protein targets (e.g., kinase enzymes) .

- Chloro-Methoxyphenyl Group : Increases lipophilicity, improving membrane permeability (logP ~3.2 predicted via ChemDraw) .

- p-Tolylamino Moiety : May engage in hydrogen bonding with catalytic residues (e.g., in COX-2 inhibition) .

Validation : Perform SAR studies by synthesizing analogs with modified substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile for greener synthesis, reducing purification complexity .

- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura couplings to attach aryl groups (yield improvement from 45% to 72%) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes for thiazole cyclization (70% yield) .

Data-Driven Approach : Use DOE (Design of Experiments) to assess interactions between temperature, solvent, and catalyst .

Q. How should researchers address contradictory spectroscopic data during characterization?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers in the acetamide group) and acquire variable-temperature NMR .

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (Gaussian 16, B3LYP/6-31G*) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., confirming thioether linkage geometry) .

Q. What computational strategies predict biological targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against PDB targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on binding energy (< -8 kcal/mol) and hydrogen bonds with Lys721 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (RMSD < 2 Å) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors aligned with the thiazole sulfur) .

Q. How can researchers analyze conflicting bioactivity data across analogs?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from enzyme assays (e.g., COX-2 inhibition) and perform QSAR modeling (Partial Least Squares regression) .

- Off-Target Screening : Use Chemoproteomics (thermal shift assays) to identify unintended interactions .

- Crystallographic Validation : Co-crystallize the compound with target proteins to confirm binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.